molecular formula C39H76O5 B125902 1,3-Distearin-d5 CAS No. 1246523-69-2

1,3-Distearin-d5

Cat. No. B125902
M. Wt: 630 g/mol
InChI Key: IZHVBANLECCAGF-RYBIQIASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,3-Distearin-d5 is a deuterated form of 1,3-distearin, where deuterium atoms have been incorporated into the glyceryl moiety. This modification is intended to aid in the study of the compound's behavior, particularly under mass spectrometry, to understand its fragmentation patterns and stability .

Synthesis Analysis

The synthesis of deuterated compounds like 1,3-Distearin-d5 is not directly described in the provided papers. However, the synthesis of related compounds involves complex organic reactions. For example, the synthesis of a vitamin D3 dimer involves stereoselective cuprate addition and a key ruthenium olefin metathesis step . Although this process is different from that of 1,3-Distearin-d5, it highlights the intricate methods often required in the synthesis of specialized organic molecules.

Molecular Structure Analysis

The molecular structure of 1,3-Distearin-d5 is characterized by the presence of deuterium atoms, which are heavier isotopes of hydrogen, incorporated into the glyceryl part of the molecule. This structural modification is crucial for the study of the molecule's behavior under electron-impact mass spectrometry, as it allows for the differentiation of fragmentation patterns that are specific to the deuterated version .

Chemical Reactions Analysis

The mass spectrometry analysis of 1,3-Distearin-d5 reveals that the loss of water from the molecular ion is an electron-impact induced event. The hydrogen atoms eliminated during this process originate from the hydroxyl group and the stearoyl chains. Importantly, there is no significant scrambling of deuterium between the chains and the glyceryl head, which suggests that the deuterium labeling remains intact during the fragmentation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-Distearin-d5 can be inferred from the mass spectrometry data. The high-resolution mass spectrometry used in the study provides accurate masses of fragment ions and their molecular formulae. The study found that many fragment ions with molecular weights greater than 200 atomic mass units likely have cyclic structures and most retain the glyceryl residue intact. This information is crucial for understanding the stability and reactivity of the molecule under various conditions .

Scientific Research Applications

Mass Spectrometry

1,3-Distearin-d5 has been studied for its mass spectra to understand electron-impact-induced fragmentation of 1,3-distearin. The research focused on clarifying how deuterium in the glyceryl moiety affects fragmentation patterns, aiding in the understanding of molecular structures in mass spectrometry (Morrison, Barrat, & Aneja, 1970).

Gene Regulation

In a study on Dictyostelium discoideum, 1,3-Distearin-d5 was linked to gene regulation. The research explored how certain sequences suppress the expression of the d5 gene, revealing insights into transcriptional regulation (Powell, Galindo, & Firtel, 1992).

Protein Kinase C Activation

Synthetic branched-chain analogues of 1,3-Distearin were synthesized and tested for their ability to activate protein kinase C (PKC), a crucial enzyme in cellular signaling. The study explored how structural changes in 1,3-Distearin derivatives affect their interaction with PKC (Zhou et al., 1988).

Interfacial Characteristics

The interfacial characteristics of diglyceride monolayers, including 1,3-Distearin, at the air/aqueous phase interface were studied. This research is significant in understanding the behavior of lipids at interfaces, which is critical in fields like food science and pharmaceuticals (Patino & Domínguez, 2000).

Soil Bacterial Communities

Although not directly involving 1,3-Distearin-d5, research on 1,3-Dichloropropene, a related compound, showed its impact on soil bacterial communities. Such studies are crucial in assessing the environmental impact of chemical compounds (Liu et al., 2015).

Molecular Mechanism of Vitamin D

Research on the molecular mechanisms of vitamin D action, involving compounds like 1,25-Dihydroxvitamin D3, offers insights into the broader context of how similar compounds, including derivatives of 1,3-Distearin-d5, might function in biological systems (Christakos et al., 2016).

properties

IUPAC Name

(1,1,2,3,3-pentadeuterio-2-hydroxy-3-octadecanoyloxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/i35D2,36D2,37D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHVBANLECCAGF-RYBIQIASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429508
Record name 1,3-Distearin-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Distearin-d5

CAS RN

1246523-69-2
Record name 1,3-Distearin-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,3-Disteroylglycerol. A mixture of 171.3 g (0.5 mole) glycidol stearate, 156.5 g (0.55 mole) stearic acid, 1.0 g (0.025 mole) sodium hydroxide, and tetrabutylammonium hydrogensulfate (8.5 g, 0.025 mole) in 400 mL ethanol is heated at reflux (80° C.) for 20 hours. The solid material is removed by passage of the reaction mixture through a short column of silica gel. After evaporation, the crude solid product is subjected to centrifugal partition chromatography using a mixture of acetonitrile-hexane. Recrystallization of the resulting powder from acetone-water gives 1,3-distearoylglycerol.
Quantity
171.3 g
Type
reactant
Reaction Step One
Quantity
156.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3.0 g of dihydroxyacetone dimer, 22.7 g of stearic acid, 16.8 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride salt, and 10.8 g of 4-dimethylaminopyridine were dissolved in 100 mL of dichloromethane, for overnight reaction under agitation at ambient temperature. Adding 0.5 L of methanol to the reaction solution, the generated powder was filtered and recovered. The powder recovered by filtration was washed with methanol. After the washed powder was dried, 6 g of the dried powder was dissolved in a mixture solution of 400 mL of tetrahydrofuran and 20 mL of aqueous 10% acetic acid solution, to which 1.1 g of sodium borohydride was added in small portions at 0° C. Subsequently, the resulting mixture was agitated at ambient temperature for 6 hours to promote the reaction. The resulting reaction solution was poured in saturated aqueous sodium hydrogen carbonate, for extraction in ethyl acetate. After the organic layer was dried, the organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography, to obtain 3.5 g of the intended product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Distearin-d5
Reactant of Route 2
Reactant of Route 2
1,3-Distearin-d5
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-Distearin-d5
Reactant of Route 4
Reactant of Route 4
1,3-Distearin-d5
Reactant of Route 5
Reactant of Route 5
1,3-Distearin-d5
Reactant of Route 6
Reactant of Route 6
1,3-Distearin-d5

Citations

For This Compound
1
Citations
A Morrison, MD Barrat, R Aneja - Chemistry and Physics of Lipids, 1970 - Elsevier
The mass spectra of 1,3-distearins -d 1 , -d 4 and -d 5 with the deuterium incorporated into the glyceryl moiety, have been investigated in order to clarify the electron-impact induced …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.